molecular formula C18H17NO8 B594371 Resorufin a-d-mannopyranoside CAS No. 125440-92-8

Resorufin a-d-mannopyranoside

Cat. No.: B594371
CAS No.: 125440-92-8
M. Wt: 375.333
InChI Key: QULZFZMEBOATFS-ZBRFXRBCSA-N
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Description

Significance of Glycoside Hydrolases in Cellular Metabolism and Glycobiology

Glycoside hydrolases (GHs), also known as glycosidases, represent a vast and crucial class of enzymes responsible for catalyzing the hydrolysis of glycosidic bonds that link sugar molecules together in carbohydrates, glycoproteins, and glycolipids. longdom.orgoup.comwikipedia.org This enzymatic action involves the addition of a water molecule to break the bond, releasing simpler sugar units. longdom.org These enzymes are fundamental to a wide array of biological processes across all domains of life. nih.gov

In cellular metabolism, glycoside hydrolases are essential for the breakdown of complex carbohydrates like starch and glycogen (B147801) into monosaccharides, which are then used for energy production. longdom.orgwikipedia.org Their roles extend to the degradation of structural polysaccharides such as cellulose (B213188) and hemicellulose, particularly in microorganisms, which is a key process in biomass decomposition. wikipedia.org Beyond simple energy metabolism, GHs are deeply involved in glycobiology, where they participate in the modification and degradation of glycans—the carbohydrate portions of glycoproteins and glycolipids. mdpi.com These modifications are critical for functions such as protein quality control in the endoplasmic reticulum, cell-cell recognition, cell adhesion, and immune responses. wikipedia.orgmdpi.com The dysregulation of glycoside hydrolase activity can lead to various diseases, including metabolic and lysosomal storage disorders. longdom.orgmdpi.com

Biological Roles of α-Mannosidases in N-Glycosylation Pathways

Among the diverse families of glycoside hydrolases, α-mannosidases are specialized enzymes that cleave terminal α-mannosyl residues from N-linked oligosaccharides (N-glycans). oup.comimrpress.com N-glycosylation is a co- and post-translational modification essential for the proper folding, stability, and function of many proteins within eukaryotic cells. frontiersin.orgnih.govfrontiersin.org The process begins in the endoplasmic reticulum (ER) with the transfer of a large, pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to a nascent polypeptide chain. nih.govembopress.org Subsequently, this N-glycan undergoes extensive processing and trimming by various glycosidases, including α-mannosidases, as the glycoprotein (B1211001) moves through the secretory pathway. frontiersin.orgresearchgate.net

α-Mannosidases are broadly categorized into two main classes: Class 1 (GH family 47) and Class 2 (GH family 38). nih.gov Class 1 α-mannosidases are primarily located in the ER and early Golgi and are involved in the initial processing of high-mannose N-glycans and protein quality control. nih.gov Class 2 α-mannosidases, which include key enzymes in the Golgi and lysosomes, are involved in the later stages of N-glycan maturation and catabolism. imrpress.comnih.gov

The Golgi apparatus is the central hub for the maturation of N-glycans, where high-mannose structures are converted into complex or hybrid types. A pivotal enzyme in this process is Golgi α-mannosidase II (GMII), a member of the Class 2 α-mannosidase family (GH38). embopress.orgnih.gov GMII catalyzes a critical step in the N-glycan maturation pathway: the conversion of the GlcNAcMan₅GlcNAc₂ intermediate to GlcNAcMan₃GlcNAc₂. nih.govuniprot.org This reaction is essential for creating the core trimannosyl structure that serves as the foundation for the subsequent addition of other sugars to form complex N-glycans. embopress.orgnih.gov

GMII exhibits a unique catalytic capability, sequentially removing two distinct mannose residues—first an α-1,3 linked mannose and then an α-1,6 linked mannose—from the same substrate within the same active site. nih.govnih.gov This precise trimming function is a prerequisite for the action of subsequent glycosyltransferases that build the branches of mature complex N-glycans. frontiersin.org Inhibition of GMII, for instance by the indolizidine alkaloid swainsonine (B1682842), disrupts this pathway, leading to the accumulation of hybrid-type N-glycans and altering the cell surface glycan profile. embopress.orguniprot.org Because of its central role in producing mature glycoproteins, GMII has been identified as a target for therapeutic intervention, particularly in cancer, where altered cell surface glycosylation is a hallmark of metastasis. embopress.org

While Golgi α-mannosidases are involved in the biosynthesis of N-glycans, lysosomal α-mannosidases are responsible for their catabolism. imrpress.com Lysosomes are acidic organelles that function as the cell's recycling center, breaking down macromolecules into their constituent components. Lysosomal α-mannosidase (LAMAN), another Class 2 (GH38) enzyme, is a key exoglycosidase in the ordered, sequential degradation of glycoproteins within the lysosome. oup.comimrpress.com It has a broad substrate specificity, capable of cleaving various α-mannosyl linkages during the breakdown of N-linked oligosaccharides. oup.com

The degradation process in the lysosome reduces complex glycans to their core structures. researchgate.net High-mannose type chains are hydrolyzed by lysosomal α-mannosidase, eventually yielding smaller mannose-containing structures. nih.gov The complete breakdown of these glycans is essential for recycling monosaccharides for new synthesis. researchgate.net A deficiency in lysosomal α-mannosidase activity, caused by mutations in the MAN2B1 gene, leads to the lysosomal storage disorder known as α-mannosidosis. oup.comimrpress.com In this condition, unprocessed mannose-containing oligosaccharides accumulate within lysosomes, causing widespread cellular dysfunction that results in severe neural, immune, and skeletal abnormalities. oup.com

Golgi α-Mannosidases (e.g., GMII) in Glycoprotein Maturation

Challenges in Continuous and Quantitative Enzymatic Activity Measurement

The quantitative analysis of enzyme activity is fundamental to biochemical research, but it presents several challenges. For accurate and comparable results, assays must be performed under controlled conditions of pH, temperature, and substrate concentration, ideally ensuring the reaction proceeds at its maximum velocity (Vₘₐₓ). biomol.comresearchgate.netbasicmedicalkey.com A significant challenge lies in the continuous measurement of enzymatic reactions. Many traditional assays are "end-point" assays, where the reaction is stopped after a fixed time, which prevents the observation of the reaction rate in real-time and can miss deviations from linearity. biomol.combasicmedicalkey.com

For α-mannosidases, which often have acidic pH optima, these challenges are particularly pronounced. nih.gov Chromogenic substrates like p-nitrophenyl α-D-mannopyranoside have been used, but these assays are often less sensitive and not ideal for continuous monitoring. nih.gov Fluorogenic substrates offer higher sensitivity, but commonly used ones like 4-methylumbelliferyl α-D-mannopyranoside (MU-Man) are problematic for enzymes active at low pH. nih.gov The fluorescent product of MU-Man hydrolysis, 4-methylumbelliferone, has a high pKa of 7.8 and is poorly fluorescent at the acidic pH required for Golgi and lysosomal mannosidases. nih.gov This necessitates stopping the reaction and adjusting the pH to a basic range to measure the fluorescence, precluding a continuous assay. aatbio.comnih.gov

To overcome these limitations, the fluorogenic substrate Resorufin (B1680543) α-d-mannopyranoside was developed. nih.govresearchgate.net Upon enzymatic cleavage by an α-mannosidase, it releases the highly fluorescent product resorufin . nih.govresearchgate.net Crucially, resorufin has a pKa of approximately 5.8 and exhibits strong fluorescence at or near the physiological pH optima of enzymes like Golgi and lysosomal α-mannosidases. nih.govresearchgate.net This property allows for the direct, continuous monitoring of enzyme activity without the need for stop reagents or pH adjustments, facilitating simple and reliable kinetic analysis. nih.govresearchgate.net This makes Resorufin α-d-mannopyranoside a valuable tool for high-throughput screening of enzyme inhibitors and for detailed biochemical characterization. nih.govresearchgate.net

ParameterValueEnzyme Source
Kₘ200 µMRecombinant Drosophila Golgi α-mannosidase II (dGMII)
Vₘₐₓ11 nmol/min per nmol dGMIIRecombinant Drosophila Golgi α-mannosidase II (dGMII)
Excitation Wavelength (Resorufin)571 nm
Emission Wavelength (Resorufin)585 nm
pKa (Resorufin)5.8
Table 1: Kinetic and Spectroscopic Properties Associated with the Resorufin α-d-mannopyranoside Assay. Data sourced from studies on recombinant Drosophila Golgi α-mannosidase II. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULZFZMEBOATFS-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250774
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125440-92-8
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125440-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Resorufin α D Mannopyranoside

Strategic Design of Glycosidic Linkages in Fluorogenic Substrates

The design of fluorogenic substrates like Resorufin (B1680543) α-D-mannopyranoside is a strategic endeavor aimed at creating highly sensitive and specific tools for enzyme activity assays. The core principle involves linking a sugar moiety to a fluorophore via a glycosidic bond that is selectively cleaved by a target glycosidase. Upon enzymatic hydrolysis, the fluorophore is released, resulting in a measurable change in its fluorescence properties.

The choice of resorufin as the aglycone (the non-sugar part) is strategic for several reasons. Resorufin exhibits fluorescence at long wavelengths (excitation ~571 nm, emission ~585 nm), which minimizes interference from the natural autofluorescence of biological samples that typically occurs at shorter wavelengths. nih.govmaynoothuniversity.ie Furthermore, its pKa of approximately 5.8 to 6.0 allows for the continuous measurement of enzyme activity at or near the physiological pH values found in cellular compartments like the lysosome, without the need for a stop solution to raise the pH. nih.govnih.gov

The glycosidic linkage is the most critical design element for ensuring substrate specificity. For Resorufin α-D-mannopyranoside, the α-anomeric configuration of the D-mannose sugar is specifically designed to be a substrate for α-mannosidases. google.comgoogle.com These enzymes play crucial roles in the N-glycosylation pathway and the breakdown of glycoproteins. nih.govuga.edu Dysregulation of α-mannosidase activity is associated with various pathological conditions, including cancer and lysosomal storage disorders. nih.govuga.edu Therefore, creating a substrate with a specific α-D-mannopyranosyl linkage allows for the targeted and sensitive detection of this particular class of enzymes, making it a valuable tool for diagnostics and high-throughput screening of potential therapeutic inhibitors. nih.govnih.gov

Preparation of Precursor Phenol (B47542) (Resorufin) and Mannose Derivatives

The synthesis of Resorufin α-D-mannopyranoside begins with the preparation of the two key precursors: the free phenolic form of resorufin and a suitably activated mannose derivative.

The resorufin precursor is typically prepared from its commercially available sodium salt. The salt is dissolved in water, and the solution is acidified, for instance with hydrochloric acid, to a pH of about 2. nih.gov This protonates the phenoxide, causing the less soluble free phenol form of resorufin to precipitate. The resulting solid can then be isolated by filtration and crystallized to achieve high purity, yielding the necessary phenolic starting material for the subsequent glycosylation step. nih.gov

The mannose precursor must be modified to facilitate a stereoselective glycosylation reaction that favors the formation of the α-glycosidic bond. A common and effective precursor is a peracetylated glycosyl halide, such as acetobromomannose (2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide). The synthesis of this derivative is a foundational step in many glycosylation strategies. nih.gov

Glycosylation Reaction Approaches for α-D-Mannopyranoside Conjugation

The central step in the synthesis is the formation of the α-glycosidic bond between the resorufin phenol and the mannose sugar. This requires careful selection of protecting groups, a reactive glycosyl donor, and specific activation methods to control the stereochemical outcome.

To prepare the mannose component, D-mannose is first peracetylated. This is typically achieved by treating D-mannose with acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction protects all the hydroxyl groups as acetates, which serves two main purposes: it prevents these hydroxyls from participating in unwanted side reactions, and the acetyl group at the C-2 position can influence the stereochemical outcome of the glycosylation.

Following peracetylation, the anomeric acetate (B1210297) is converted into a better leaving group, commonly a halide. For instance, the mixture of α- and β-mannose pentaacetates can be treated with hydrogen bromide (HBr) in glacial acetic acid at low temperatures (e.g., 0°C). nih.gov This process yields the thermodynamically stable 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (acetobromomannose), a highly reactive glycosyl donor. nih.gov

Table 1: Key Mannose Intermediates and Reagents

Compound/ReagentRole in SynthesisTypical Procedure
D-MannoseStarting carbohydrate-
Acetic Anhydride/PyridineAcetylating agentsProtection of all hydroxyl groups. nih.gov
Mannose PentaacetatePeracetylated intermediateProduct of the first step; precursor to the glycosyl halide. nih.gov
Hydrogen Bromide (HBr)Halogenating agentConverts the anomeric acetate to a bromide, forming the glycosyl donor. nih.gov
AcetobromomannoseGlycosyl DonorThe activated mannose derivative used for coupling with resorufin. nih.gov

With the resorufin phenol and the acetobromomannose donor prepared, the glycosylation reaction can proceed. A variety of methods exist for activating glycosyl donors to couple with phenolic acceptors.

A well-established approach is the Koenigs-Knorr methodology . In a modified version of this method used for resorufin, the acetobromomannose donor is coupled with the resorufin phenol in the presence of a promoter, such as a silver salt (e.g., silver carbonate), and a proton scavenger like sym-collidine. nih.gov The silver salt activates the glycosyl bromide by coordinating to the bromine, facilitating its departure and the formation of an oxocarbenium ion intermediate. The axial orientation of the C-2 acetyl group in mannose donors provides neighboring group participation, which blocks the β-face and directs the incoming nucleophile (resorufin) to the α-face, resulting in the desired α-glycosidic linkage. thieme-connect.com This reaction yields the protected intermediate, resorufin α-D-mannopyranoside, tetraacetate. nih.gov

Other modern strategies for achieving α-mannosylation of phenols include:

Trichloroacetimidate (B1259523) Donors: Using a mannose donor with a trichloroacetimidate group at the anomeric position, activated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). thieme-connect.comtandfonline.com

Glycosyl Sulfoxide Donors: Activation of glycosyl sulfoxides with triflic anhydride (Tf₂O), often employed in pre-activation strategies where the donor is activated before the acceptor is added. nih.gov

Peracetylation and Anomeric Derivatization of Mannose

Purification and Characterization of Synthetic Resorufin α-D-Mannopyranoside

After the successful coupling reaction, the resulting protected intermediate, resorufin α-D-mannopyranoside, tetraacetate, must be deprotected and purified.

The final step is the removal of the acetyl protecting groups from the mannose moiety. This is commonly achieved through Zemplén deprotection . nih.gov The protected compound is suspended in anhydrous methanol, and a catalytic amount of a strong base, such as sodium methoxide, is added. nih.gov The reaction is stirred at room temperature, often overnight, to ensure complete deacetylation. This process is highly efficient and typically results in the precipitation of the final product, Resorufin α-D-mannopyranoside, directly from the reaction mixture as a solid. nih.gov

The crude product is then purified by filtration, washing with a minimal amount of cold anhydrous methanol, and drying. nih.gov For higher purity, recrystallization from a suitable solvent like acetonitrile (B52724) can be performed. nih.gov

Characterization of the final product is crucial to confirm its identity and stereochemistry. Key analytical techniques include:

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

Table 2: Purification and Characterization Summary

StepMethodPurposeReference
Deprotection Zemplén Deprotection (catalytic NaOMe in MeOH)Removal of acetyl protecting groups from the sugar. nih.gov
Purification Filtration and Recrystallization (from acetonitrile)Isolation and purification of the final product. nih.gov
Characterization NMR Spectroscopy (¹H, ¹³C)Structural verification and confirmation of α-stereochemistry. thieme-connect.combeilstein-journals.org
Characterization Mass Spectrometry (MS)Confirmation of molecular weight.

Considerations for Scalable Synthetic Production

Transitioning the synthesis of Resorufin α-D-mannopyranoside from a laboratory scale to a larger, scalable production involves several practical and economic considerations.

Yield and Efficiency: The reported synthesis features a final deprotection step that proceeds in "virtually quantitative yield" and results in the product crystallizing out of solution. nih.gov This is highly advantageous for scalability as it simplifies purification and maximizes output.

Cost and Handling of Reagents: The Koenigs-Knorr method often employs stoichiometric amounts of heavy metal salts, such as silver carbonate, as promoters. nih.gov These reagents can be expensive and generate hazardous waste, posing challenges for cost-effective and environmentally friendly large-scale production. Alternative, more modern catalytic methods using less expensive promoters (e.g., Lewis acids) may be more suitable for scale-up. thieme-connect.comgoogle.com

Stereochemical Control: Maintaining high α-stereoselectivity is critical for the substrate's biological function. The choice of glycosyl donor, protecting groups, and reaction conditions must be robust and reproducible on a larger scale to avoid the formation of the undesired β-anomer, which can be difficult to separate. google.com

Purification: While the final product may crystallize readily, the purification of intermediates, such as the protected resorufin α-D-mannoside, tetraacetate, may require large-scale chromatography. nih.gov Optimizing reaction conditions to minimize byproducts is essential to streamline the purification process. Methods that avoid complex chromatographic separations are generally preferred for industrial production.

Resorufin α D Mannopyranoside As a Continuous Fluorogenic Substrate for α Mannosidases

Principles of Fluorogenic Detection in Enzymatic Assays

Fluorogenic detection in enzymatic assays is a highly sensitive method used to measure enzyme activity. The fundamental principle involves a substrate molecule that is either non-fluorescent or weakly fluorescent. nih.gov This substrate is specifically designed to be recognized and chemically altered by the enzyme of interest. rsc.org In the case of Resorufin (B1680543) α-D-mannopyranoside, the α-mannosidase enzyme cleaves the glycosidic bond, releasing the sugar moiety and the highly fluorescent aglycone, resorufin. nih.govresearchgate.net

This enzymatic conversion from a substrate with minimal fluorescence to a product with strong fluorescence results in a detectable increase in signal intensity over time. nih.govresearchgate.net The rate of this fluorescence increase is directly proportional to the enzymatic activity under specific assay conditions. mdpi.com This method allows for the quantification of enzyme activity, often with greater sensitivity than chromogenic assays, which rely on the production of a colored compound. nih.gov Enzyme-activated fluorescent probes are widely utilized for their high sensitivity, non-invasive monitoring capabilities, and suitability for real-time measurements. nih.gov

Spectroscopic Characteristics of the Released Resorufin Aglycone

The utility of Resorufin α-D-mannopyranoside as a substrate is intrinsically linked to the distinct spectroscopic properties of its enzymatic product, resorufin. nih.gov Upon cleavage by α-mannosidase, the released resorufin aglycone exhibits strong, long-wavelength fluorescence. researchgate.net

Resorufin is characterized by its red fluorescence, which helps to minimize interference from the background fluorescence often associated with biological samples and compounds in high-throughput screening libraries. nih.gov The specific excitation and emission maxima can vary slightly depending on the solvent and measurement conditions.

PropertyWavelength (nm)
Excitation Maximum 571 - 573
Emission Maximum 584 - 590
This table presents the typical range for the excitation and emission maxima of resorufin based on available data. nih.govaatbio.com

The fluorescence intensity of the substrate, Resorufin α-D-mannopyranoside, is exceptionally low compared to the product, resorufin. One study noted that the substrate's fluorescence intensity is only 0.4% of that of resorufin, ensuring a high signal-to-background ratio in the assay.

A critical characteristic of resorufin is its fluorescence behavior across different pH levels. The fluorophore has a relatively low pKa of approximately 5.8. nih.govresearchgate.netresearchgate.net This is a significant advantage over other common fluorophores like 4-methylumbelliferone, which has a pKa of 7.8. nih.gov

Because of its low pKa, resorufin maintains significant fluorescence in acidic to neutral conditions, which aligns with the optimal pH for many lysosomal and Golgi α-mannosidases (pH 4.5 - 6.0). nih.gov While the fluorescence intensity does decrease progressively at pH values below its pKa, it remains substantial enough for continuous measurement. nih.govfx361.cc Importantly, the excitation and emission wavelengths of resorufin are reported to be fairly uniform across a broad pH range from 3.0 to 9.0, which allows for consistent instrument settings across various experimental conditions. researchgate.net

Excitation and Emission Wavelength Profiles

Advantages of Resorufin α-D-Mannopyranoside for Continuous Fluorometric Measurement

The unique properties of Resorufin α-D-mannopyranoside and its resulting fluorophore make it a superior choice for specific applications, particularly the continuous monitoring of α-mannosidase activity.

The most significant advantage of this substrate is its suitability for continuous, real-time measurement of enzyme kinetics. nih.gov Many traditional fluorogenic substrates, such as 4-methylumbelliferyl α-D-mannopyranoside, release a fluorophore that is not substantially fluorescent at the low pH optima of enzymes like α-mannosidase. nih.gov Consequently, these assays require the addition of a high-pH "stop buffer" to raise the pH and generate a fluorescent signal, preventing continuous monitoring of the reaction. nih.gov

In contrast, the low pKa of resorufin allows it to be fluorescent at or near the physiological pH of the target enzymes. researchgate.netresearchgate.net This eliminates the need for a stop solution, enabling researchers to monitor the increase in fluorescence continuously as the reaction progresses. nih.gov This capability is crucial for detailed kinetic analyses, including the determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ) and for high-throughput screening of enzyme inhibitors. nih.gov

Fluorometric assays are inherently more sensitive than colorimetric or chromogenic assays. nih.gov The use of Resorufin α-D-mannopyranoside allows for the detection of much lower concentrations of α-mannosidase activity compared to chromogenic substrates like p-nitrophenyl α-D-mannopyranoside. nih.gov It has been noted that fluorogenic substrates can be 10 to 100 times more sensitive than their chromogenic counterparts. This high sensitivity is advantageous when working with purified enzyme preparations that may be available only in small quantities or with cell lysates where the target enzyme concentration is low. nih.govmdpi.com The strong fluorescence signal of resorufin ensures a robust and easily quantifiable measurement even with minimal enzymatic turnover. researchgate.net

Real-Time Enzymatic Reaction Monitoring Capability

Comparative Analysis with Established α-Mannosidase Substrates

The utility of a novel substrate is best understood through comparison with existing, widely-used compounds. The following sections evaluate Resorufin α-D-mannopyranoside against established substrates for α-mannosidase, highlighting key differences in their application for continuous assays and kinetic studies.

Resorufin α-D-mannopyranoside (Res-Man) offers a significant advantage over 4-Methylumbelliferyl α-D-mannopyranoside (MU-Man) for the continuous monitoring of α-mannosidase activity, particularly at acidic pH levels where many of these enzymes function optimally. nih.gov The primary limitation of MU-Man lies in the physicochemical properties of its fluorescent product, 4-methylumbelliferone. nih.gov

4-methylumbelliferone has a relatively high pKa of 7.8. nih.gov This means that at acidic or even neutral pH, the fluorophore is predominantly in its protonated, non-fluorescent state when excited at 360 nm. nih.gov Consequently, to measure the enzymatic activity using MU-Man, it is necessary to stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer). nih.gov This "end-point" measurement method prevents the real-time, continuous tracking of enzyme kinetics. nih.gov

In contrast, the enzymatic cleavage of Res-Man releases resorufin, a fluorophore with a pKa of 5.8. nih.gov This lower pKa allows resorufin to remain fluorescent at the acidic pH optima of enzymes like human lysosomal α-mannosidase (pH 4.5) and Drosophila Golgi α-mannosidase II (dGMII) (pH 5.7). nih.gov This property is crucial as it permits the direct, continuous measurement of fluorescence increase as the reaction proceeds, without the need for pH adjustment or reaction termination. nih.gov The use of a resorufin-based substrate with its long-wavelength excitation (around 571 nm) and emission (around 585 nm) also helps to minimize background fluorescence from cellular components or compounds in high-throughput screening libraries. nih.govnih.gov

4-Nitrophenyl α-D-mannopyranoside (PNP-Mannose or PNP-Man) is a traditional chromogenic substrate used to assay α-mannosidase activity. nih.govforlabs.co.uk However, it presents several drawbacks when compared to Res-Man, especially for detailed kinetic analyses.

A major issue with chromogenic substrates like PNP-Man is their inherently lower sensitivity compared to fluorogenic substrates. nih.gov This can make it difficult to accurately measure enzyme activity, particularly when the enzyme concentration is low. nih.gov Furthermore, similar to MU-Man, the chromogenic product of PNP-Man hydrolysis, p-nitrophenol (PNP), has a pKa of 7.1. nih.gov This necessitates the addition of a high pH stop buffer to ensure the deprotonation of PNP for its colorimetric detection, precluding continuous kinetic measurements at the acidic pH optima of many α-mannosidases. nih.gov

Resorufin α-D-mannopyranoside overcomes these limitations by providing a continuous and highly sensitive fluorescent signal. nih.gov This allows for reliable determination of key kinetic parameters. For instance, studies using Res-Man with recombinant Drosophila Golgi α-mannosidase II (dGMII) have yielded specific kinetic values. nih.gov

Interactive Table: Kinetic Parameters of dGMII with Resorufin α-D-Mannopyranoside

ParameterValue
Km200 µM
Vmax11 nmol/min per nmol dGMII

This data was determined using a continuous fluorometric assay with Res-Man at pH 6.0. nih.gov

The ability to generate such data continuously provides a more detailed and accurate picture of enzyme behavior compared to the end-point assays required for PNP-Man. nih.gov

Another class of substrates for α-mannosidase includes chromogenic compounds that produce a precipitate upon enzymatic cleavage. A common example is 5-bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-Man). nih.gov

Upon hydrolysis by α-mannosidase, X-Man releases an indolyl derivative that subsequently oxidizes and dimerizes to form an insoluble, blue indigo (B80030) dye. nih.gov While this provides a visually identifiable signal of enzyme activity and can be used in qualitative applications like colony lifts or tissue staining, it is functionally distinct from Res-Man in several critical ways for quantitative analysis. nih.gov

The primary differentiation is that the product of the X-Man reaction is a precipitate. nih.gov The solid nature of this product makes it very difficult to quantify the rate of the enzymatic reaction using standard spectrophotometric methods, which rely on measuring changes in the concentration of a soluble chromophore. nih.gov Although activity can be observed at low pH, the quantitation is not straightforward. nih.gov

Res-Man, by releasing the water-soluble and highly fluorescent resorufin molecule, is designed specifically for quantitative, continuous kinetic assays in a homogenous solution. nih.gov This makes it a superior tool for applications requiring precise measurement of enzyme kinetics, such as inhibitor screening or detailed enzymatic characterization. nih.gov

Enzymatic Assay Development and Optimization Utilizing Resorufin α D Mannopyranoside

Establishment of Optimal Assay Conditions for α-Mannosidase Activity

The development of a robust and reliable assay for α-mannosidase activity using Resorufin (B1680543) α-D-mannopyranoside hinges on the careful optimization of several key parameters.

The selection of an appropriate buffer system and the determination of the optimal pH are paramount for ensuring maximal enzyme activity and stability. The enzymatic cleavage of Resorufin α-D-mannopyranoside by α-mannosidase releases the fluorophore resorufin. nih.govresearchgate.net Resorufin has a pKa of 5.8, which allows for the continuous measurement of fluorescence turnover at or near the physiological pH values relevant for enzymes like human lysosomal and Drosophila Golgi α-mannosidases. nih.govsigmaaldrich.com

Unlike older fluorogenic substrates such as 4-methylumbelliferyl α-D-mannopyranoside (MU-Man), which releases a product with a high pKa (7.8), Resorufin α-D-mannopyranoside is effective for continuous assays at the lower pH optima of many α-mannosidases without the need for a high pH "stop buffer". nih.gov For instance, assays for Drosophila melanogaster Golgi mannosidase II (dGMII), which has a pH optimum of 5.7, and human lysosomal mannosidase, with a pH optimum of 4.5, have been successfully conducted at a pH of 6.0 using a 100 mM sodium acetate (B1210297) buffer. nih.gov The fluorescence of resorufin remains relatively stable across a broad pH range from 3.0 to 9.0, allowing for consistent instrumental setups for various samples with different pH requirements. researchgate.net

A common choice for α-mannosidase assays is an acetate buffer. For example, a 100 mM acetate buffer at pH 6.5 has been used for determining total α-mannosidase activity in cell lysates. nih.gov For inhibition assays with dGMII, a 40 mM MES buffer at pH 5.75 has been utilized. plos.org The selection of the buffer should always be empirically validated to ensure it does not interfere with enzyme activity or the fluorescence of resorufin.

To accurately determine the kinetic parameters of an α-mannosidase, such as the Michaelis constant (K_m) and maximum velocity (V_max), it is essential to optimize the concentration of Resorufin α-D-mannopyranoside. The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is a critical indicator of the enzyme's affinity for the substrate.

For the recombinant Drosophila Golgi α-mannosidase (dGMII), a K_m of 200 μM and a V_max of 11 nmol/min per nmol of dGMII were determined using varying concentrations of Resorufin α-D-mannopyranoside (0.10, 0.20, 0.30, and 0.50 mM) in a 100 mM sodium acetate buffer at pH 6.0. nih.gov In another study, a substrate concentration of 200 μM was used to initiate the reaction for measuring total α-mannosidase activity in cell lysates. nih.gov The optimization process typically involves measuring the initial reaction rates at a range of substrate concentrations and then fitting the data to the Michaelis-Menten equation using non-linear regression analysis. nih.gov

Table 1: Kinetic Parameters for α-Mannosidase with Resorufin α-D-Mannopyranoside

Enzyme SourceBuffer SystempHK_m (μM)V_max (nmol/min per nmol enzyme)Reference
Recombinant Drosophila Golgi α-mannosidase II (dGMII)100 mM Sodium Acetate6.020011 nih.gov

This table presents experimentally determined kinetic constants for α-mannosidase using Resorufin α-D-mannopyranoside as the substrate.

Buffer System Selection and pH Profile Determination

Methodologies for Continuous Fluorometric Measurement of Enzyme Turnover

A significant advantage of Resorufin α-D-mannopyranoside is its suitability for continuous fluorometric measurement of enzyme activity. nih.govsigmaaldrich.com This is possible because the released resorufin is fluorescent at the acidic or neutral pH at which most α-mannosidases function. nih.gov The assay is performed by monitoring the increase in fluorescence over time, which directly corresponds to the enzymatic turnover of the substrate.

The typical excitation and emission wavelengths for resorufin are around 571 nm and 585 nm, respectively. nih.govresearchgate.net However, slight variations in the instrumental setup can be used, such as excitation at 550 nm and emission at 595 nm. nih.govnih.gov The continuous monitoring of the reaction allows for the real-time determination of initial reaction velocities, which is crucial for accurate kinetic analysis and inhibitor screening. nih.gov

For a typical continuous assay, the enzyme is added to a solution containing Resorufin α-D-mannopyranoside in the optimized buffer, and fluorescence is recorded at regular intervals. nih.gov For example, in the kinetic analysis of dGMII, fluorescence was recorded at 30-second intervals for 210 seconds. nih.gov The data is then converted to the amount of product formed using a standard curve generated with known concentrations of resorufin. nih.gov

Adaptation of Resorufin α-D-Mannopyranoside for High-Throughput Screening (HTS)

The properties of Resorufin α-D-mannopyranoside make it an excellent substrate for high-throughput screening (HTS) of α-mannosidase inhibitors, which are potential therapeutic agents. nih.govplos.org

A key aspect of HTS is the miniaturization of assays to reduce reagent costs and increase throughput. bmglabtech.com Assays utilizing Resorufin α-D-mannopyranoside can be readily adapted to microplate formats, such as 96-, 384-, and even 1536-well plates. researchgate.netuminho.pt Downscaling the assay volume requires sensitive detection, which is achievable with modern microplate readers capable of detecting the fluorescence of resorufin. bmglabtech.com The ability to perform the assay in a continuous format without a stop solution simplifies the workflow for miniaturized screening. nih.govresearchgate.net

Table 2: Microplate Formats for High-Throughput Screening

Plate FormatTypical Well Volume (μL)Key Advantage
96-well100 - 200Standard format, widely compatible
384-well20 - 80Increased throughput, reduced reagent usage
1536-well2 - 10Maximized throughput for large-scale screens

This table outlines common microplate formats used in HTS and their advantages in the context of assay miniaturization.

To achieve the high throughput required for large-scale screening campaigns, the assay must be integrated with automated liquid handling systems. promega.co.uklvl-technologies.com These systems can precisely and rapidly dispense reagents, enzyme, and test compounds into the microplates. uminho.pthighresbio.com The simple "mix-and-read" nature of the continuous assay with Resorufin α-D-mannopyranoside is ideally suited for automation. promega.co.uk Automated systems can handle plate movements, liquid transfers, and incubation, followed by reading the fluorescence on an integrated microplate reader. uminho.pt This integration minimizes manual error and significantly increases the number of compounds that can be screened in a given time.

Kinetic Characterization of α Mannosidase Enzymes with Resorufin α D Mannopyranoside

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (V_max), and the substrate concentration ([S]). The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the substrate's affinity for the enzyme.

Analysis of Recombinant Drosophila Golgi α-Mannosidase II (dGMII) Kinetics

Recombinant Drosophila Golgi α-mannosidase II (dGMII) has been a key model system for studying the function of Golgi-resident α-mannosidases. plos.orgembopress.org Kinetic analysis of dGMII using Resorufin (B1680543) α-D-mannopyranoside has provided valuable insights into its catalytic efficiency. nih.gov In a continuous kinetic assay performed at pH 6.0, which is near the optimal pH of dGMII (pH 5.7), the following Michaelis-Menten parameters were determined. nih.gov

EnzymeSubstrateK_m (μM)V_max (nmol/min per nmol dGMII)
Recombinant Drosophila Golgi α-Mannosidase II (dGMII)Resorufin α-D-Mannopyranoside200 (±73)11 (±1.5)

This interactive data table is based on research findings. nih.gov

The affinity of dGMII for Resorufin α-D-mannopyranoside is significantly higher (at least 250-fold) than for the commonly used chromogenic substrate p-nitrophenyl α-D-mannopyranoside (PNP-Man) and approximately 20-fold better than the fluorogenic substrate 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man). nih.gov This suggests that Resorufin α-D-mannopyranoside more closely mimics the natural substrates of dGMII. nih.gov

Characterization of Recombinant Human Lysosomal α-Mannosidase Activity

Recombinant human lysosomal α-mannosidase (hLAM) is another critical enzyme in glycoprotein (B1211001) metabolism, functioning within the acidic environment of the lysosome. nih.gov While detailed Michaelis-Menten parameters for hLAM with Resorufin α-D-mannopyranoside are not as extensively reported as for dGMII in the provided context, continuous fluorescent analysis has demonstrated the substrate's utility in measuring hLAM activity. nih.gov Assays performed at pH 6.0 have shown a time-dependent increase in fluorescence, confirming that Resorufin α-D-mannopyranoside is effectively hydrolyzed by hLAM. nih.gov The optimal pH for human lysosomal α-mannosidase is around 4.5. nih.gov

Elucidation of Enzyme-Substrate Binding Affinity and Specificity

The binding affinity and specificity of α-mannosidases for their substrates are crucial for their biological function. Golgi α-mannosidase II, for instance, exhibits high specificity for the GlcNAcMan₅GlcNAc₂-Asn-X substrate, requiring the presence of a single N-acetylglucosamine (GlcNAc) residue attached in a β1,2 linkage to the Man α1,3-Man arm. embopress.org It then removes the α1,3- and α1,6-linked mannose residues. plos.orgembopress.org The significantly lower K_m value of dGMII for Resorufin α-D-mannopyranoside compared to other synthetic substrates indicates a higher binding affinity. nih.gov This enhanced affinity suggests that the resorufin aglycone may interact favorably with the active site of the enzyme, contributing to a more stable enzyme-substrate complex. nih.govscbt.com

Mechanistic Insights into Glycosidic Bond Hydrolysis by α-Mannosidases

α-Mannosidases belonging to the Family 38 glycoside hydrolases, which includes both Golgi and lysosomal α-mannosidases, operate via a retaining mechanism. nih.govnih.gov This means the stereochemistry of the anomeric carbon is preserved during the hydrolysis of the glycosidic bond. embopress.orgresearchgate.net

Substrate Recognition and Catalytic Site Interactions

The active site of Golgi α-mannosidase II contains two essential aspartate residues and a zinc cation that are directly involved in catalysis. nih.gov Substrate recognition involves specific interactions between the mannose residue of the substrate and amino acid residues within the active site. For dGMII, there is also a putative binding pocket for the GlcNAc residue of its natural substrate, which helps to properly position the substrate for catalysis. embopress.org

Proposed Enzymatic Cleavage Mechanisms Involving Covalent Intermediates

The retaining mechanism of Family 38 α-mannosidases proceeds through a two-step, double-displacement reaction. nih.govembopress.org

Glycosylation Step: One of the catalytic aspartate residues acts as a nucleophile, attacking the anomeric carbon of the mannose residue. nih.govnih.gov Simultaneously, the other aspartate residue acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the leaving group (in this case, resorufin). nih.govresearchgate.net This first step results in the formation of a covalent glycosyl-enzyme intermediate, with the mannose residue now attached to the enzyme. nih.govnih.gov

Deglycosylation Step: A water molecule, activated by the second aspartate residue now acting as a general base, attacks the anomeric carbon of the covalent intermediate. nih.govresearchgate.net This hydrolyzes the intermediate, releasing the mannose product with the original α-anomeric configuration and regenerating the free enzyme for another catalytic cycle. nih.gov

This mechanism, involving the formation of a covalent intermediate, is a hallmark of retaining glycoside hydrolases. nih.govnih.gov

Application in α Mannosidase Inhibitor Discovery and Characterization

Design of Screening Assays for Identification of Inhibitory Compounds

The design of screening assays for α-mannosidase inhibitors is greatly enhanced by the use of Resorufin (B1680543) α-D-mannopyranoside. This substrate allows for a simple and reliable continuous assay to measure α-mannosidase activity. nih.gov The enzymatic reaction releases resorufin, a fluorescent product with an emission peak at 585 nm when excited at 571 nm. nih.govresearchgate.net A key advantage of resorufin is its pKa of 5.8, which permits the continuous measurement of fluorescence at or near the physiological pH of enzymes like human lysosomal and Drosophila Golgi α-mannosidases. nih.govresearchgate.net

In contrast to chromogenic substrates such as p-nitrophenyl α-D-mannopyranoside (PNP-Man), Resorufin α-D-mannopyranoside offers higher sensitivity. nih.gov Furthermore, it overcomes the limitations of other fluorogenic substrates like 4-methylumbelliferyl α-D-mannopyranoside (MU-Man). The product of MU-Man, 4-methylumbelliferone, has a high pKa of 7.8, making it non-fluorescent at the low pH optima of many α-mannosidases and necessitating the use of a high-pH stop buffer for endpoint measurements. nih.gov The ability to perform continuous measurements with Resorufin α-D-mannopyranoside simplifies the assay protocol, making it highly suitable for high-throughput screening (HTS) of large compound libraries. nih.gov The long-wavelength excitation and emission of resorufin also help to minimize background fluorescence interference from test compounds and cellular components. nih.gov

An assay using this substrate typically involves incubating the α-mannosidase enzyme with the test compounds for a specific period before the addition of Resorufin α-D-mannopyranoside. The rate of increase in fluorescence is then monitored over time. A decrease in the rate of resorufin production compared to a control without an inhibitor indicates the presence of an inhibitory compound. nih.gov This "mix-incubate-measure" format is readily adaptable for automated HTS systems. assaygenie.com

Kinetic Analysis of Inhibitor Potency and Mechanism (e.g., IC₅₀, K_i)

Resorufin α-D-mannopyranoside is instrumental in determining the kinetic parameters of α-mannosidase inhibitors, including their potency (IC₅₀) and inhibition constant (K_i). nih.gov The continuous nature of the assay allows for detailed kinetic analysis. nih.gov

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC₅₀ value, the enzyme assay is performed with a fixed concentration of Resorufin α-D-mannopyranoside and varying concentrations of the inhibitor. The resulting data of enzyme activity versus inhibitor concentration is then fitted to a dose-response curve. biorxiv.orgnih.gov

The inhibition constant (K_i) provides a more absolute measure of inhibitor potency and is independent of the substrate concentration. Determining the K_i value often involves performing the enzyme assay at multiple substrate and inhibitor concentrations. By analyzing the data using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the K_i value can be elucidated. nih.gov For instance, in a study with Drosophila Golgi α-mannosidase II (dGMII), Lineweaver-Burk plots were generated from kinetic assays using Resorufin α-D-mannopyranoside to characterize the inhibition. nih.gov

The Michaelis-Menten constant (K_m) and maximum velocity (V_max) of the enzyme with Resorufin α-D-mannopyranoside can also be determined through non-linear regression analysis of the reaction rates at various substrate concentrations. nih.govresearchgate.net These parameters are crucial for a comprehensive understanding of the enzyme's kinetics and the inhibitor's effect.

Table 1: Kinetic Parameters for α-Mannosidase Inhibition

EnzymeInhibitorSubstrateIC₅₀K_iK_mV_max
Drosophila Golgi α-mannosidase II (dGMII)Swainsonine (B1682842)Resorufin α-D-mannopyranoside100 nM nih.gov44.7 nM nih.gov200 µM researchgate.net11 nmol/min per nmol dGMII researchgate.net
Drosophila Golgi α-mannosidase II (dGMII)Compound 184-MU-Man216.7 ± 44.3 μM nih.gov-3.6 ± 0.3 mM plos.org-
Jack Bean α-mannosidase (JBMan)Swainsoninep-nitrophenyl-α-d-mannopyranoside--2.0 mM mdpi.com-

This table is interactive. Users can sort columns and search for specific data.

Case Study: Evaluation of Swainsonine as an α-Mannosidase Inhibitor Using Resorufin α-D-Mannopyranoside

Swainsonine, an indolizidine alkaloid, is a well-characterized and potent inhibitor of α-mannosidases, particularly Golgi α-mannosidase II. nih.govnih.govbiorxiv.org It has been investigated for its potential as an anti-cancer agent due to its ability to modulate N-linked glycosylation. nih.govbiorxiv.org The use of Resorufin α-D-mannopyranoside has been effectively demonstrated in the evaluation of swainsonine's inhibitory activity. nih.gov

In a study utilizing recombinant Drosophila Golgi α-mannosidase II (dGMII), a continuous assay with Resorufin α-D-mannopyranoside was employed to characterize the inhibition by swainsonine. nih.gov The assay was performed at pH 6.0, which is near the optimal pH for dGMII. nih.gov By measuring the enzyme activity at various concentrations of swainsonine, a dose-dependent decrease in fluorescence was observed, with complete inhibition at concentrations greater than 1 µM. nih.gov

This study successfully determined the IC₅₀ value of swainsonine for dGMII to be 100 nM. nih.gov Furthermore, through kinetic analysis using Lineweaver-Burk plots, the inhibition was shown to be competitive, and the K_i was determined to be 44.7 nM. nih.gov These findings are consistent with previous reports on swainsonine's potent inhibition of Golgi α-mannosidase II. nih.gov The results from this case study highlight the utility of Resorufin α-D-mannopyranoside as a sensitive and reliable substrate for characterizing known inhibitors and for determining their kinetic parameters with precision. nih.govresearchgate.net

Utility in Screening Compound Libraries for Novel Modulators of Glycosidase Activity

The properties of Resorufin α-D-mannopyranoside make it an excellent tool for screening large compound libraries to discover novel modulators of glycosidase activity. nih.govaatbio.com Its suitability for high-throughput screening (HTS) stems from several key advantages. The assay is homogeneous, meaning it does not require separation or washing steps, which simplifies automation. assaygenie.com The continuous nature of the assay allows for rapid data acquisition. nih.gov

The long-wavelength fluorescence of the product, resorufin, significantly reduces the likelihood of interference from autofluorescent compounds that are often present in chemical libraries. nih.govresearchgate.netnih.gov This is a common problem with substrates that release fluorophores emitting at shorter wavelengths, such as 4-methylumbelliferone. nih.gov

The assay's sensitivity allows for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screening campaigns. nih.gov The straightforward "mix-and-read" format can be easily implemented on robotic HTS platforms, enabling the screening of thousands of compounds per day. assaygenie.com The goal of such screens is to identify "hits"—compounds that exhibit significant inhibition of the α-mannosidase. These hits can then be subjected to further investigation, including dose-response studies to confirm their activity and determine their potency (IC₅₀), as well as more detailed kinetic studies to elucidate their mechanism of action. The identification of novel inhibitors through such screening efforts is a critical first step in the development of new therapeutic agents for diseases where α-mannosidase activity is implicated. nih.govnih.gov

Advanced Research Applications and Future Perspectives of Resorufin Based Glycosides

Extension of Resorufin (B1680543) Glycosides to Other Glycosidase Systems (e.g., α-Glucosidases, Cellulases)

The versatility of resorufin as a fluorogenic reporter has facilitated its application across a diverse array of glycosidase systems beyond its initial uses. By coupling resorufin to different sugar moieties, researchers have developed specific substrates for various enzymes, enabling detailed studies of their activity and function.

A notable example is the development of resorufin α-D-glucopyranoside as a fluorogenic substrate for α-glucosidase. nih.govresearchgate.netaatbio.com This enzyme is a therapeutic target for type II diabetes and its deficiency leads to Pompe disease, a lysosomal storage disorder. nih.govaatbio.com The resorufin-based assay offers advantages over traditional substrates, such as 4-methylumbelliferyl-α-D-glucopyranoside, by emitting light at a longer wavelength (around 590 nm), which reduces interference from autofluorescent compounds often present in biological samples. researchgate.netnih.gov Furthermore, the low pKa of resorufin (approximately 5.8) allows for continuous kinetic assays without the need for a stop solution to adjust the pH for optimal fluorescence. researchgate.netnih.govthermofisher.com

The application of resorufin glycosides has also been extended to the study of cellulases, enzymes that break down cellulose (B213188). Resorufin-β-D-cellobioside and resorufin-β-D-cellotrioside serve as fluorogenic substrates for the continuous measurement of cellulase (B1617823) activity. researchgate.net The enzymatic release of resorufin allows for a reliable and simple assay to determine kinetic parameters, such as Km and Vmax, for cellulases from various sources. researchgate.net This is particularly valuable in fields like biofuel research, where efficient cellulose degradation is crucial.

Moreover, the adaptability of resorufin-based substrates is demonstrated by their use in studying a variety of other glycosidases, including:

β-Galactosidases: Resorufin β-D-galactopyranoside is a highly specific substrate used in ELISA assays and for monitoring enzyme activity in bioreactors. scbt.comthermofisher.com

Xyloglucan endotransglucosylase/hydrolases (XEHs): A resorufin β-glycoside of a xylogluco-oligosaccharide (XXXG-β-Res) was synthesized to specifically analyze XEH activity in plants, providing insights into cell wall remodeling. nih.govnih.gov

β-Glucocerebrosidase (GCase): Modified resorufin β-D-glucopyranosides have been developed to be highly selective for GCase, aiding in the study of Gaucher disease. whiterose.ac.uk

This expansion to various glycosidase systems highlights the modularity and broad applicability of resorufin-based probes in biochemical research. nih.govgoogle.com

Integration with Complementary Biochemical and Structural Biology Techniques

Resorufin-based glycosides are not only valuable as standalone assay components but also demonstrate significant potential when integrated with other powerful biochemical and structural biology methods. This synergy allows for a more comprehensive understanding of enzyme function, from kinetic properties to the molecular basis of substrate recognition and catalysis.

In biochemical assays, the high sensitivity and continuous nature of resorufin-based assays make them ideal for high-throughput screening (HTS) of enzyme inhibitors. researchgate.netnih.gov For instance, the resorufin α-D-glucopyranoside assay has been successfully miniaturized for 1536-well plate formats, facilitating the screening of large compound libraries to identify potential therapeutic agents for conditions like Pompe disease. researchgate.net The red-shifted fluorescence of resorufin minimizes interference from blue or green fluorescent compounds commonly found in screening libraries. researchgate.netnih.gov

The integration of resorufin-based substrates with structural biology techniques, such as X-ray crystallography, offers the potential to visualize enzyme-substrate interactions at an atomic level. While direct co-crystallization with a reactive substrate like Resorufin a-d-mannopyranoside is challenging due to its rapid turnover, non-hydrolyzable analogs or the use of catalytically inactive enzyme variants can provide structural snapshots of the binding event. These structural insights are invaluable for understanding the determinants of substrate specificity and for the rational design of more potent and selective inhibitors.

Furthermore, the data obtained from resorufin-based kinetic assays can be used to complement and validate findings from other biophysical techniques. For example, inhibitor potencies (IC50 or Ki values) determined through fluorogenic assays can be correlated with binding affinities measured by methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). This multi-faceted approach provides a more robust characterization of enzyme-inhibitor interactions.

Exploration of Resorufin-Based Probes for Spatiotemporal Analysis of Enzyme Activity

A significant advantage of fluorogenic probes like resorufin glycosides is their applicability to the study of enzyme activity within the complex environment of living cells and tissues. plos.orgacs.org This allows for the spatiotemporal analysis of biological processes, providing insights that are not attainable from in vitro assays with purified components. rsc.orgresearchgate.net

Resorufin's favorable photophysical properties, including its long-wavelength excitation and emission, reduce the impact of cellular autofluorescence and allow for deeper tissue penetration, making it well-suited for live-cell imaging. nih.govnih.gov Researchers have successfully used resorufin-based substrates to visualize endogenous enzyme activity in real-time. For example, XXXG-β-Res has been used to localize xyloglucanase activity in the cell walls of germinating seeds and plant stems using confocal microscopy, revealing specific patterns of cell wall remodeling during development. nih.govoup.com

The ability to visualize enzyme activity in situ provides a powerful tool for understanding cellular function and dysfunction. rsc.orgmdpi.com In the context of lysosomal storage diseases, fluorogenic substrates have been developed with targeting groups to ensure their accumulation in lysosomes. plos.org This allows for the direct assessment of enzyme deficiencies in patient-derived cells. For instance, resorufin-based substrates for β-glucosidase have been used to analyze lysosomal enzyme activity in human fibroblast cells. plos.org

The real-time nature of these probes enables the dynamic tracking of enzyme activity in response to various stimuli or inhibitors. This provides a window into the cellular pathways and signal transduction processes that regulate enzyme function. scbt.com The development of resorufin-based probes with low cytotoxicity and good membrane permeability has further expanded their use for visualizing a range of biological molecules and processes in living cells and even in whole organisms like zebrafish. rsc.org

Future Directions in the Development of Next-Generation Fluorogenic Substrates

The success of resorufin and other fluorogenic probes has spurred ongoing research into the development of next-generation substrates with enhanced properties and novel functionalities. rsc.orgnih.gov Future advancements are likely to focus on several key areas.

One major goal is the creation of substrates with even better photophysical properties. This includes developing fluorophores with greater photostability to allow for longer-term imaging experiments, higher quantum yields for increased sensitivity, and emission profiles further into the near-infrared (NIR) region to minimize tissue autofluorescence and improve penetration depth for in vivo imaging. acs.org

Another critical area of development is improving the specificity of fluorogenic probes. While attaching a specific saccharide can target a particular class of glycosidases, achieving selectivity between closely related enzyme isoforms remains a challenge. whiterose.ac.uk Strategies to address this include the design of "smart" probes that may require activation by more than one enzymatic step or that incorporate structural modifications to favor binding to a specific enzyme's active site. whiterose.ac.ukgoogle.com For example, modifications at the C-6 position of the glucose moiety in resorufin β-D-glucopyranoside have been shown to confer selectivity for glucocerebrosidase over other β-glucosidases. whiterose.ac.uk

The development of substrates for droplet-based microfluidic systems is another promising frontier. researchgate.net This technology enables the ultra-high-throughput screening of enzyme libraries. A key challenge is preventing the leakage of the fluorescent product between droplets. Designing substrates with charged or bulky groups, such as sulfonates, can help retain the fluorophore within the droplet, ensuring the accuracy of the screening results. researchgate.net

Furthermore, there is a growing interest in creating multi-functional probes. These could, for instance, combine a diagnostic and a therapeutic function (a "theranostic" approach), where the probe not only reports on enzyme activity but also releases a therapeutic agent upon activation. acs.org The design of such sophisticated molecular tools will require a deep integration of synthetic chemistry, enzymology, and cell biology.

The continued evolution of fluorogenic substrates, building on the foundation laid by compounds like this compound, promises to provide ever more powerful tools for dissecting complex biological processes and for the development of new diagnostic and therapeutic strategies. nih.govnih.gov

Table of Research Findings

SubstrateTarget Enzyme(s)Key Research Finding(s)Reference(s)
Resorufin α-D-glucopyranosideα-GlucosidaseEnables continuous, high-throughput screening for inhibitors; red-shifted fluorescence reduces interference in assays. nih.gov, researchgate.net, nih.gov
Resorufin-β-D-cellobiosideCellulases (β-1,4-glucanases), β-glucosidasesAllows for a simple and reliable continuous assay for measuring cellulase activity and determining kinetic parameters. researchgate.net
XXXG-β-Res (Resorufin β-glycoside of a xylogluco-oligosaccharide)Xyloglucan endotransglucosylase/ hydrolase (XEH)Enables real-time visualization of endogenous XEH activity in plant tissues, providing insights into cell wall remodeling. nih.gov, nih.gov
Resorufin β-D-galactopyranosideβ-GalactosidaseUseful for sensitive enzyme measurements in ELISA and for detecting immobilized enzyme activity. thermofisher.com, scbt.com
O-6 Modified Resorufin β-D-glucopyranosidesGlucocerebrosidase (GCase)O-alkylation at the O-6 position confers high selectivity for GCase over other human β-glucosidases (GBA2, GBA3). whiterose.ac.uk

Q & A

Q. How should Res-Man be incorporated into experimental designs for α-mannosidase activity assays?

Res-Man is a fluorogenic substrate that releases resorufin upon enzymatic cleavage, enabling real-time monitoring of α-mannosidase activity. To design a robust assay:

  • Use recombinant α-mannosidase (e.g., dGMII from Drosophila melanogaster) at a final concentration of 6.67 µg/mL in 100 mM sodium acetate buffer (pH 6.0) .
  • Optimize substrate concentrations between 0.10–0.50 mM, as higher concentrations may lead to substrate inhibition .
  • Record fluorescence at 30-second intervals (Ex: 550 nm; Em: 595 nm) and quantify resorufin using a standard curve .

Q. What are the critical parameters for detecting resorufin fluorescence in Res-Man-based assays?

Resorufin exhibits peak fluorescence at 585 nm (emission) under acidic conditions (pH 6.0). Key considerations include:

  • Avoiding pH fluctuations, as resorufin’s fluorescence intensity is pH-dependent .
  • Validating instrument sensitivity with resorufin standards (0–10 µM) to ensure linear dynamic range .

Q. How can researchers validate the specificity of Res-Man for α-mannosidase isoforms?

  • Perform inhibition assays using swainsonine (a class II α-mannosidase inhibitor) or kifunensine (class I inhibitor) to confirm enzyme-substrate specificity .
  • Compare kinetic parameters (e.g., Km, Vmax) with alternative substrates like 4-nitrophenyl-α-D-mannopyranoside .

Advanced Research Questions

Q. How should researchers address discrepancies in kinetic data from Res-Man assays?

Inconsistent Km or Vmax values may arise from:

  • Batch variability in Res-Man synthesis : Ensure purity via HPLC (≥95%) and validate with NMR .
  • Nonlinear regression artifacts : Use computer-assisted kinetic analysis (e.g., Michaelis-Menten modeling) and triplicate technical replicates to minimize error .
  • Enzyme stability : Pre-incubate enzymes at assay temperature (e.g., 37°C) to exclude denaturation effects .

Q. What advanced techniques enhance Res-Man’s utility in high-throughput screening (HTS)?

  • Automated fluorescence plate readers : Configure for 550/595 nm filters and integrate with robotic liquid handlers for 96- or 384-well formats .
  • Continuous vs. endpoint assays : For HTS, prioritize continuous assays to capture real-time kinetics and reduce variability .

Q. How does Res-Man compare structurally and functionally to other α-mannosidase substrates (e.g., methyl α-D-mannopyranoside)?

  • Structural differences : Res-Man’s resorufin moiety enables fluorescence detection, unlike chromogenic substrates (e.g., methyl derivatives) .
  • Binding affinity : Methyl α-D-mannopyranoside binds Concanavalin A with a Kd of ~10 µM, whereas Res-Man’s affinity is influenced by the bulky resorufin group, requiring crystallography or NMR for validation .

Q. What are the limitations of Res-Man in studying α-mannosidase inhibition kinetics?

  • Inner-filter effects : High substrate or product concentrations can quench fluorescence. Limit Res-Man concentrations to ≤0.5 mM .
  • Non-specific hydrolysis : Validate assays with enzyme-free controls to exclude background signal .

Methodological Best Practices

Q. How should researchers standardize Res-Man assays across laboratories?

  • Inter-lab calibration : Share resorufin standard curves and enzyme aliquots from a single batch .
  • Data reporting : Include raw fluorescence units, normalization methods, and statistical tests (e.g., ANOVA for triplicate means) .

Q. What strategies mitigate photobleaching in long-term Res-Man assays?

  • Reduce light exposure by using plate readers with automated shutter systems.
  • Add antioxidants (e.g., 1 mM ascorbic acid) to the assay buffer, though validate for enzyme compatibility .

Data Interpretation and Publication Guidelines

Q. How should Res-Man-derived data be presented in manuscripts?

  • Tables : Include kinetic parameters (Km, Vmax, kcat) with standard errors and statistical significance .
  • Figures : Use lineweaver-Burk plots for enzyme inhibition studies and raw fluorescence traces for time-course data .
  • Supplementary Materials : Provide HPLC chromatograms for Res-Man purity and raw fluorescence datasets .

Q. What ethical considerations apply to Res-Man studies involving recombinant enzymes?

  • Disclose enzyme sources (e.g., commercial vendors or in-house expression systems) and confirm lack of endotoxins/pyrogens .
  • Adhere to institutional biosafety guidelines for handling genetically modified organisms .

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